molecular formula C10H17NO3 B066603 Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S- CAS No. 159912-44-4

Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-

Cat. No. B066603
M. Wt: 199.25 g/mol
InChI Key: RSUHUFNWMMJITO-YUMQZZPRSA-N
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Description

Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) involves the inhibition of the activity of various enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. Moreover, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of various genes involved in inflammation, cell proliferation, and apoptosis.

Biochemical And Physiological Effects

Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.

Advantages And Limitations For Lab Experiments

Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of COX-2 and NF-κB, which makes it a potential candidate for the development of anti-inflammatory and anti-cancer drugs. However, its low solubility in water and instability at high temperatures limit its use in certain experiments.

Future Directions

Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) has several future directions for research. One potential direction is the development of more stable and water-soluble derivatives of Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) for use in various experiments. Moreover, further studies are needed to elucidate the exact mechanism of action of Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) can be achieved through various methods. One of the most common methods involves the reaction of cyclopentadiene with maleic anhydride to form cyclopentadiene-maleic anhydride adduct, which is then reacted with tert-butyl alcohol and hydrochloric acid to form Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-).

Scientific Research Applications

Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-) has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Moreover, it has been shown to exhibit neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

159912-44-4

Product Name

Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(1S,5S)-5-hydroxycyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

RSUHUFNWMMJITO-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=CC[C@@H]1O

SMILES

CC(C)(C)OC(=O)NC1C=CCC1O

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCC1O

synonyms

Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1S-

Origin of Product

United States

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